5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 1448122-23-3) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-thiophene sulfonamide class. Its structure combines an imidazo[1,2-a]pyridine core with a 5-bromo-thiophene-2-sulfonamide group via an N-ethyl linker.

Molecular Formula C14H14BrN3O2S2
Molecular Weight 400.31
CAS No. 1448122-23-3
Cat. No. B2896728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
CAS1448122-23-3
Molecular FormulaC14H14BrN3O2S2
Molecular Weight400.31
Structural Identifiers
SMILESCCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C14H14BrN3O2S2/c1-2-17(22(19,20)14-7-6-12(15)21-14)10-11-9-16-13-5-3-4-8-18(11)13/h3-9H,2,10H2,1H3
InChIKeyRAYQIVWRQIVUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 1448122-23-3): Baseline Identity


5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide (CAS 1448122-23-3) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine-thiophene sulfonamide class. Its structure combines an imidazo[1,2-a]pyridine core with a 5-bromo-thiophene-2-sulfonamide group via an N-ethyl linker [1]. The imidazo[1,2-a]pyridine-thiophene scaffold has been validated as a type-I kinase inhibitor framework with activity against FLT3 and clinically relevant FLT3 mutants in acute myeloid leukemia (AML) models [2].

Why 5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Analogs


Within the imidazo[1,2-a]pyridine sulfonamide class, even closely related sulfonyl head-group substitutions produce substantial differences in key drug-likeness parameters such as molecular weight, lipophilicity and hydrogen-bond acceptor count that directly affect target binding and pharmacokinetic profiles [1]. Moreover, the specific 5-bromo-thiophene-2-sulfonamide motif introduces a heavy halogen atom absent in pyridine-sulfonyl congeners that can contribute to halogen bonding interactions within kinase ATP-binding pockets [2].

Product-Specific Evidence for 5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide


Differential Drug-Likeness Parameters vs. Pyridine-3-sulfonamide Analog

Substituting the pyridine-3-sulfonamide head group for 5-bromo-thiophene-2-sulfonamide increases molecular weight (+83.91 g/mol), lipophilicity (+~1.4 XLogP3), and hydrogen-bond acceptor count (+1) relative to the closest congener N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-sulfonamide (CAS 1448072-83-0, PubChem CID 71802050) [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Imidazo[1,2-a]pyridine-Thiophene Scaffold FLT3 Kinase Inhibition Potency Baseline

The imidazo[1,2-a]pyridine-thiophene chemotype has been demonstrated to act as a type-I FLT3 kinase inhibitor. In this series, compound 5o displayed equal anti-proliferative activity against FLT3-ITD, FLT3-ITD/D835Y, and FLT3-ITD/F691L driven AML cell lines [1]. The sulfonamide-linked analog retains the core imidazo[1,2-a]pyridine-thiophene architecture necessary for this activity while offering a different linker modality.

Kinase Inhibition FLT3 Acute Myeloid Leukemia

Bromine Substitution Pattern for Halogen Bonding and Metabolic Stability

The 5-bromo substituent on the thiophene ring provides a defined vector for halogen bonding interactions with protein backbone carbonyls, a feature absent in non-halogenated thiophene or pyridine congeners. While direct comparative stability data for this compound are lacking, the C-Br bond at the thiophene 5-position is generally less susceptible to oxidative metabolism than benzylic C-H bonds present in alkyl-substituted analogs [1][2].

Halogen Bonding Metabolic Stability Structure-Activity Relationship

Sulfonamide Linker Differentiation from Amide-Linked Imidazo[1,2-a]pyridine-Thiophene Derivatives

Unlike the amide-linked imidazo[1,2-a]pyridine-thiophene compounds described in the FLT3 series [1], the target compound employs a sulfonamide linker. Sulfonamides generally offer superior chemical and metabolic stability relative to amides due to resistance to amidase-mediated hydrolysis, while maintaining hydrogen-bond donor/acceptor capacity [2].

Linker Chemistry Kinase Selectivity Chemical Stability

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide


Kinase Inhibitor Lead Optimization – FLT3 Mutant AML

The compound serves as a structurally differentiated scaffold for FLT3 kinase inhibitor development. The imidazo[1,2-a]pyridine-thiophene core has demonstrated type-I inhibition against FLT3-ITD and resistant mutants (D835Y, F691L) [1]. Medicinal chemistry teams can exploit the sulfonamide linker and 5-bromo substituent to fine-tune selectivity and PK properties relative to the amide-linked series.

Halogen Bonding-Enabled Fragment-Based Drug Design

The heavy bromine atom on the thiophene ring provides a well-defined halogen bonding donor that can be utilized in fragment-based drug design campaigns targeting kinase hinge regions or allosteric pockets. This feature is absent in the pyridine-sulfonamide analog [2].

Chemical Biology Tool Compound for Kinase Profiling

The compound's unique sulfonamide linkage and bromine substitution pattern make it suitable as a negative-control or selectivity-profiling probe in panels comparing amide-linked imidazo[1,2-a]pyridine-thiophene kinase inhibitors [1].

Pharmacokinetic Property Modulation Studies

The calculated ΔXLogP3 of +1.4 and ΔTPSA of +7.8 Ų relative to the pyridine analog [2] allow medicinal chemists to explore how incremental increases in lipophilicity and polar surface area affect membrane permeability, plasma protein binding, and oral bioavailability in a controlled chemical space.

Quote Request

Request a Quote for 5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.